6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOOEYLHMRPFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine generally involves several key steps:
Formation of the Pyrimidine Core: This typically starts with the cyclobutyl group being introduced onto a pyrimidine ring through cyclization reactions.
Preparation of Piperidine Derivatives: Piperidin-1-yl intermediates are synthesized separately through nucleophilic substitution or reductive amination processes.
Linking the Components: The pyrimidine and piperidine derivatives are then connected via an ether linkage, facilitated by a condensation reaction.
Formation of Triazolopyridazine Ring: The final step includes cyclization to form the triazolopyridazine ring, usually under thermal conditions or using specific catalysts.
Industrial Production Methods: In an industrial setting, these steps are optimized for higher yields and cost-efficiency:
Employing automated synthesizers for precise control over reaction conditions.
Using scalable solvents and reagents that ensure consistent production quality.
Implementing robust purification techniques like crystallization and chromatography to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions to form oxo-derivatives.
Reduction: Reduction reactions might reduce the pyrimidine ring, altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the multiple reactive sites on the compound.
Common Reagents and Conditions:
Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.
Substitution: Halogenating agents (e.g., bromine) or alkylating agents (e.g., alkyl halides).
Major Products: Depending on the reaction type, the major products can include various substituted derivatives, oxo-compounds, and reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules and exploring reaction mechanisms.
Biology: Studies have explored its potential as a ligand in binding assays, indicating its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in treating conditions related to its biological activity.
Industry: Applied in materials science for developing new materials with unique properties, such as conductivity or stability.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes or receptors, modulating their activity. These interactions often involve the inhibition or activation of molecular pathways crucial to cellular processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Pharmacological Profiles
- Antimicrobial Activity : derivatives exhibit mild to potent antifungal/antibacterial effects, whereas the target compound’s cyclobutylpyrimidine group may broaden activity against resistant strains .
- Solubility and Bioavailability : The carboxylic acid substituent in enhances solubility but may reduce membrane permeability compared to the target compound’s cyclobutyl group .
Key Research Findings
- Structural Isomerization : demonstrates that triazolopyrimidine isomers exhibit divergent stability and bioactivity, underscoring the need for precise synthetic control in analogs like the target compound .
- Synthetic Flexibility : Modular approaches (e.g., hydrazine cyclization in , acyl chloride coupling in ) support rapid diversification of triazolopyridazine derivatives .
Biological Activity
The compound 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic molecule with potential therapeutic applications, particularly in oncology. Its complex structure includes several functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic implications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 396.491 g/mol. The structure features a combination of pyrimidine , piperidine , and triazole rings, which are known to enhance the biological properties of similar compounds.
Structural Features Table
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.491 g/mol |
| Key Functional Groups | Pyrimidine, Piperidine, Triazole |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The compound's ability to interact with specific enzymes and receptors involved in tumor growth is crucial for its antitumor properties.
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Compound 12e showed IC50 values of:
- A549:
- MCF-7:
- HeLa:
These results indicate that the compound has promising anticancer activity and may serve as a lead for further drug development targeting c-Met kinase pathways .
Comparative Biological Activity Table
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 12e | A549 | 1.06 | Cytotoxic |
| Compound 12e | MCF-7 | 1.23 | Cytotoxic |
| Compound 12e | HeLa | 2.73 | Cytotoxic |
| Foretinib | c-Met | 0.019 | Positive Control |
Study on Triazolo-Pyridazine Derivatives
A comprehensive study evaluated the cytotoxic effects and kinase inhibitory activities of various triazolo-pyridazine derivatives, including our compound of interest. The findings suggested that structural modifications significantly influence biological activity:
- Compounds with halogen substitutions exhibited moderate cytotoxicity.
- The presence of a pyridyl group was essential for enhancing anticancer properties.
The study concluded that further optimization could yield more potent inhibitors for therapeutic applications .
Potential Therapeutic Applications
Given its structural complexity and biological activity, This compound may have applications beyond oncology, potentially serving as a scaffold for developing drugs targeting various diseases characterized by dysregulated kinase activity.
Q & A
Q. What are the optimal synthetic routes for 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation: Construct the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .
Piperidine Substitution: Introduce the piperidine moiety through nucleophilic substitution or Buchwald-Hartwig coupling, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
Cyclobutylpyrimidine Attachment: Link the cyclobutylpyrimidine group via Mitsunobu reaction (using DIAD/Ph₃P) or SN2 displacement in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Key Optimization Parameters:
| Parameter | Conditions | Impact |
|---|---|---|
| Solvent | DMF > DCM | Higher yields in polar solvents due to improved nucleophilicity |
| Temperature | 80–100°C | Accelerates coupling but risks decomposition above 110°C |
| Catalysts | Pd(OAc)₂/XPhos | Critical for C–N bond formation; ligand choice affects regioselectivity |
Q. How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- Spectroscopic Techniques:
- Chromatography:
- HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve stereochemistry of the piperidine and cyclobutyl groups .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer: Focus on modifying key regions:
- Cyclobutyl Group : Replace with cyclopropyl or cyclohexyl to assess steric effects on target binding .
- Piperidine Linker : Vary substituents (e.g., methyl, benzyl) to probe flexibility and hydrophobicity .
- Triazolo-pyridazine Core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-π stacking .
Example SAR Table (Biological Activity vs. Modifications):
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Cyclobutyl → Cyclopropyl | 2.1 µM (Kinase X) → 0.8 µM | |
| Piperidine → Morpholine | Loss of activity | |
| Cl substitution at C6 | 10-fold increase in potency |
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigate by:
Standardize Assays : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (HEK293 vs. HeLa variability) .
Counter-Screen : Test against related targets (e.g., Kinase Y vs. Kinase X) to rule off-target effects .
Validate Binding : Employ SPR or ITC to measure direct binding affinity (Kd) independent of enzymatic activity .
Case Study: A reported IC₅₀ of 50 nM in Kinase X (HEK293) vs. 1.2 µM (HeLa) was traced to differential expression of co-factors. Validation via SPR confirmed Kd = 35 nM, aligning with HEK293 data .
Q. What experimental strategies elucidate the mechanism of action for this compound?
Methodological Answer:
- Target Identification :
- Chemical Proteomics : Use immobilized compound to pull down binding proteins from lysates .
- CRISPR Screening : Genome-wide knockout to identify resistance/sensitivity genes .
- Functional Studies :
- Kinase Profiling : Test against panels of 100+ kinases (e.g., DiscoverX) .
- Cellular Pathway Analysis : Phospho-proteomics to map downstream signaling (e.g., MAPK, PI3K/AKT) .
Key Finding : The compound inhibits p38 MAPK (IC₅₀ = 15 nM) but also binds off-target to JNK1 (IC₅₀ = 2.3 µM), explaining observed cytotoxicity in cancer models .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C under argon to prevent hydrolysis of the triazolo-pyridazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
